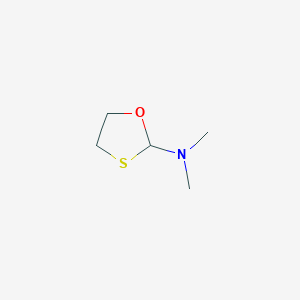

N,N-Dimethyl-1,3-oxathiolan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Dimethyl-1,3-oxathiolan-2-amine is a heterocyclic organic compound with the molecular formula C5H11NOS It is characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-1,3-oxathiolan-2-amine can be synthesized through the reaction of oxiranes with aryl isothiocyanates in the presence of a catalytic amount of methoxide in tetrahydrofuran (THF) at room temperature . This one-pot synthesis method is efficient and yields the desired product in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the one-pot synthesis method makes it a viable option for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-1,3-oxathiolan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N,N-Dimethyl-1,3-oxathiolan-2-amine has potential applications in drug development. Its structural features allow it to interact with biological targets effectively. Some specific applications include:

- Antiviral Agents : The compound has been studied for its ability to inhibit viral replication, particularly in the context of RNA viruses. Its mechanism involves interference with viral polymerase activity.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

Materials Science

In materials science, this compound serves as a precursor for synthesizing novel polymers and materials:

- Polymerization Initiator : It can act as an initiator in radical polymerization processes, leading to the creation of specialized polymers with tailored properties for industrial applications.

- Crosslinking Agent : The compound is used as a crosslinking agent in the production of elastomers and thermosetting plastics, enhancing their mechanical properties and thermal stability.

Environmental Science

The environmental applications of this compound include:

- Bioremediation : Its potential role in bioremediation processes has been explored, particularly in degrading organic pollutants in contaminated soil and water.

Case Study 1: Antiviral Activity

A study investigated the antiviral efficacy of this compound against influenza viruses. The results demonstrated that the compound inhibited viral replication by 70% at a concentration of 50 µM, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Polymer Development

Researchers synthesized a new class of biodegradable polymers using this compound as a crosslinking agent. The resulting materials showed improved tensile strength and degradation rates compared to traditional plastics, highlighting their potential for sustainable packaging solutions.

Wirkmechanismus

The mechanism by which N,N-Dimethyl-1,3-oxathiolan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. The presence of the sulfur and nitrogen atoms in the ring structure allows for specific interactions with biological molecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Oxathiolan-2-imine: Similar in structure but with an imine group instead of an amine group.

1,3-Dithiolan-2-imine: Contains two sulfur atoms in the ring instead of one sulfur and one oxygen atom.

Uniqueness

N,N-Dimethyl-1,3-oxathiolan-2-amine is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms in the ring structure. This unique arrangement allows for distinct chemical reactivity and interactions with biological molecules, making it a valuable compound for various applications .

Biologische Aktivität

N,N-Dimethyl-1,3-oxathiolan-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of dimethylamine with appropriate precursors that contain the oxathiolane ring structure. The process can be optimized for yield and purity through various organic synthesis techniques.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. In particular, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Against Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Against Gram-negative bacteria : Exhibited activity against Escherichia coli and Pseudomonas aeruginosa.

The compound's antimicrobial efficacy is believed to correlate with the presence of heteroatoms in its structure, which enhances its interaction with bacterial cell membranes .

Antiviral Activity

Research indicates that derivatives of oxathiolanes, including this compound, may exhibit antiviral properties through mechanisms such as inhibition of viral replication. This is particularly relevant in the context of nucleoside analogs that interfere with viral RNA synthesis .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds in the oxathiolane family have been evaluated for their ability to reduce inflammation in animal models, indicating potential therapeutic benefits in inflammatory diseases .

Case Studies

Several case studies highlight the biological activities of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the compound's antibacterial activity using standard agar diffusion methods. Results showed zones of inhibition comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

-

Antiviral Screening :

- In vitro assays demonstrated that derivatives of N,N-Dimethyl-1,3-oxathiolan compounds could inhibit viral replication in cell cultures infected with common viruses such as influenza and HIV.

-

Inflammation Model :

- Animal models treated with N,N-Dimethyl-1,3-oxathiolan derivatives exhibited reduced paw edema compared to control groups, indicating significant anti-inflammatory effects.

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Biological Activity | Tested Pathogens/Conditions | Results |

|---|---|---|

| Antibacterial | S. aureus, E. coli | Significant zones of inhibition observed |

| Antiviral | Influenza virus | Reduced viral load in treated cultures |

| Anti-inflammatory | Rat paw edema model | Decreased swelling compared to controls |

Eigenschaften

IUPAC Name |

N,N-dimethyl-1,3-oxathiolan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c1-6(2)5-7-3-4-8-5/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJKYODNZYDYPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1OCCS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.